molecular formula C4H10N2S2 B14656857 (3-Aminopropyl)carbamodithioic acid CAS No. 52098-86-9

(3-Aminopropyl)carbamodithioic acid

Cat. No.: B14656857
CAS No.: 52098-86-9
M. Wt: 150.3 g/mol
InChI Key: GQBWSMXMWZAPDM-UHFFFAOYSA-N
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Description

(3-Aminopropyl)carbamodithioic acid is an organic compound with the molecular formula C₄H₁₀N₂S₂. It is known for its unique structure, which includes both amine and dithiocarbamate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)carbamodithioic acid typically involves the reaction of 3-aminopropylamine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{3-Aminopropylamine} + \text{Carbon disulfide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)carbamodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The amine and dithiocarbamate groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(3-Aminopropyl)carbamodithioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Aminopropyl)carbamodithioic acid involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions, while the dithiocarbamate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: Used in surface modification and as a coupling agent.

    (3-Aminopropyl)trimethoxysilane: Similar applications in surface functionalization and material synthesis.

Uniqueness

This sets it apart from other similar compounds that may only contain one of these functional groups .

Properties

IUPAC Name

3-aminopropylcarbamodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S2/c5-2-1-3-6-4(7)8/h1-3,5H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBWSMXMWZAPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNC(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966456
Record name (3-Aminopropyl)carbonimidodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52098-86-9
Record name Carbamodithioic acid, (3-aminopropoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052098869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Aminopropyl)carbonimidodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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